molecular formula C21H19N3O4 B11490815 2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione

2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11490815
M. Wt: 377.4 g/mol
InChI Key: QPJUMVRWWVGROH-UHFFFAOYSA-N
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Description

2-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes an indole moiety and a nitro-substituted isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the ethyl and methyl groups. The nitro group is then introduced through nitration reactions, and the final isoindole structure is formed through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxygenated products.

Scientific Research Applications

2-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine: This compound shares some structural similarities but differs in its functional groups and reactivity.

    2-Chloroethylamine: Another similar compound with different substituents, leading to distinct chemical properties.

Uniqueness

2-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C21H19N3O4/c1-3-13-5-4-6-16-15(12(2)22-19(13)16)9-10-23-20(25)17-8-7-14(24(27)28)11-18(17)21(23)26/h4-8,11,22H,3,9-10H2,1-2H3

InChI Key

QPJUMVRWWVGROH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)C)CCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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